

Spectroscopic Profile of Benzofuran-4-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: Benzofuran-4-carbonitrile

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This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of **Benzofuran-4-carbonitrile**. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted ^1H and ^{13}C NMR data, standardized experimental protocols for NMR data acquisition, and a structural representation of the molecule for clear assignment of spectral data.

Note on Data: Extensive searches for experimentally derived ^1H and ^{13}C NMR data for **Benzofuran-4-carbonitrile** did not yield any publicly available, peer-reviewed datasets. The data presented herein is based on computational predictions and should be used as a reference and guide for experimental validation.

Predicted ^1H and ^{13}C NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts (δ), multiplicities, and assignments for **Benzofuran-4-carbonitrile**. These predictions are based on established computational models and provide a valuable starting point for spectral analysis.

Table 1: Predicted ^1H NMR Data for Benzofuran-4-carbonitrile

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-2	7.85 - 7.95	Doublet
H-3	7.00 - 7.10	Doublet
H-5	7.65 - 7.75	Doublet
H-6	7.35 - 7.45	Triplet
H-7	7.70 - 7.80	Doublet

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data for Benzofuran-4-carbonitrile

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	146 - 148
C-3	107 - 109
C-3a	127 - 129
C-4	104 - 106
C-5	129 - 131
C-6	124 - 126
C-7	122 - 124
C-7a	155 - 157
CN	116 - 118

Predicted in CDCl₃ at 100 MHz.

Experimental Protocols for NMR Spectroscopy

The following provides a standardized methodology for the acquisition of ^1H and ^{13}C NMR spectra for **Benzofuran-4-carbonitrile**, intended to guide researchers in obtaining experimental data.

Sample Preparation

A solution of **Benzofuran-4-carbonitrile** (5-10 mg) is prepared by dissolving the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3). The solution is then transferred to a 5 mm NMR tube.

^1H NMR Spectroscopy

Proton NMR spectra are recorded on a 400 MHz spectrometer. The acquisition parameters are typically set as follows:

- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Pulse Width: 30°
- Acquisition Time: 4.0 s
- Spectral Width: 8000 Hz

Chemical shifts are referenced to the residual solvent peak of CDCl_3 at 7.26 ppm.

^{13}C NMR Spectroscopy

Carbon-13 NMR spectra are recorded on the same 400 MHz spectrometer (operating at 100 MHz for ^{13}C). Typical acquisition parameters include:

- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Pulse Width: 45°
- Acquisition Time: 1.5 s

- Spectral Width: 25000 Hz

Chemical shifts are referenced to the solvent peak of CDCl_3 at 77.16 ppm.

Molecular Structure and Atom Numbering

To facilitate the correlation of NMR signals with their corresponding atoms, the chemical structure of **Benzofuran-4-carbonitrile** with standardized numbering is provided below.

Caption: Structure of **Benzofuran-4-carbonitrile** with atom numbering.

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